

## The Acidity of Lithium Diisopropylamide in Non-Aqueous Solvents: A Technical Guide

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Compound of Interest		
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Lithium diisopropylamide (LDA) is a potent, non-nucleophilic base indispensable in organic synthesis for deprotonation reactions where kinetic control is paramount. Its efficacy and selectivity are profoundly influenced by the choice of solvent, which dictates its aggregation state and, consequently, its basicity. This technical guide provides a comprehensive overview of the pKa of LDA in various non-aqueous solvents, details the experimental protocols for its determination, and illustrates the underlying principles of its preparation and reactivity.

# pKa Values of Diisopropylamine in Non-Aqueous Solvents

The basicity of LDA is best understood by considering the acidity (pKa) of its conjugate acid, diisopropylamine (i-Pr<sub>2</sub>NH). A higher pKa value for diisopropylamine in a given solvent indicates a lower stability of the protonated form, and thus, a stronger basicity for LDA. The pKa of diisopropylamine, and by extension the effective basicity of LDA, is not an intrinsic property but is highly dependent on the solvent environment. Factors such as solvent polarity, coordinating ability, and the extent of ion pairing between the lithium cation and the diisopropylamide anion play a crucial role.



Solvent	pKa of Diisopropylamine	Method of Determination	Reference
Tetrahydrofuran (THF)	35.7	<sup>13</sup> C NMR Spectroscopy	
Tetrahydrofuran (THF)	~36	-	
Dimethyl Sulfoxide (DMSO)	~35	-	[1]
Water	11.07 (conjugate acid)	-	[2][3]

Note: The pKa values in non-aqueous solvents are often reported for the conjugate acid of the base. The pKa of LDA itself is not directly measured but is inferred from the pKa of diisopropylamine.

## **Experimental Protocols for pKa Determination**

The determination of pKa values for highly basic substances like LDA in non-aqueous, aprotic solvents presents significant experimental challenges. Traditional aqueous methods are unsuitable, necessitating specialized techniques that can operate in anhydrous and inert environments. The following are detailed methodologies for key experiments cited in the determination of amine pKa values in non-aqueous media.

# Determination of pKa by <sup>13</sup>C NMR Spectroscopy in Tetrahydrofuran

This method relies on the direct measurement of the equilibrium concentrations of two amines and their corresponding lithium amides, from which the relative pKa can be calculated.

#### Materials:

- Anhydrous tetrahydrofuran (THF)
- Diisopropylamine (i-Pr2NH), freshly distilled
- Indicator amine (e.g., 2,2,6,6-tetramethylpiperidine)

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- n-Butyllithium (n-BuLi) in hexanes
- NMR tubes with J. Young valves
- · Gas-tight syringes
- Inert atmosphere glovebox or Schlenk line

#### Procedure:

- Preparation of Stock Solutions: Inside an inert atmosphere glovebox, prepare stock solutions
  of diisopropylamine and the indicator amine of known concentrations in anhydrous THF.
- Generation of Lithium Amides: In a separate vial, react a known amount of diisopropylamine with a stoichiometric equivalent of n-butyllithium in THF at -78 °C to generate lithium diisopropylamide. Allow the solution to warm to room temperature. A similar procedure is followed for the indicator amine.
- Equilibrium Setup: In an NMR tube, mix known volumes of the diisopropylamine and lithium tetramethylpiperidide solutions, or lithium diisopropylamide and the indicator amine. The goal is to establish an equilibrium between the two amine/amide pairs.
- NMR Data Acquisition: Acquire a quantitative <sup>13</sup>C NMR spectrum of the equilibrium mixture.
  The concentrations of the two amines and their corresponding lithium amides can be
  determined by integration of their characteristic <sup>13</sup>C signals. Due to slow Li-H interchange on
  the NMR timescale, distinct signals for each of the four species in equilibrium can often be
  observed.
- Calculation of Equilibrium Constant and pKa: The equilibrium constant (K) for the reaction is
  calculated from the measured concentrations. The ΔpKa between the two amines is then
  determined using the equation ΔpKa = -log(K). By anchoring this relative pKa to a reference
  compound with a known pKa in THF, an absolute pKa value can be assigned.





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Workflow for pKa determination by NMR spectroscopy.

## **Potentiometric Titration in Non-Aqueous Solvents**

Potentiometric titration is a well-established method for pKa determination. For non-aqueous systems, specialized electrodes and titrants are required.

#### Materials:

- Anhydrous non-aqueous solvent (e.g., acetonitrile, THF)
- Diisopropylamine
- Strong acid titrant soluble in the non-aqueous solvent (e.g., perchloric acid in dioxane)
- Combined pH electrode suitable for non-aqueous media (e.g., Solvotrode)
- Autotitrator or manual titration setup
- Inert gas (e.g., argon or nitrogen)

#### Procedure:



- Electrode Calibration: Calibrate the pH electrode using standard buffer solutions in the chosen non-aqueous solvent, if available. Alternatively, the electrode can be calibrated to give a stable reading in the pure solvent.
- Sample Preparation: Prepare a dilute solution of diisopropylamine in the anhydrous solvent under an inert atmosphere.
- Titration: Titrate the amine solution with the standardized strong acid titrant. Record the potential (mV) or pH reading after each addition of titrant. Add smaller increments of titrant near the equivalence point.
- Data Analysis: Plot the potential or pH as a function of the titrant volume. The equivalence
  point is the point of steepest inflection. The pKa can be determined from the pH at the halfequivalence point. For non-aqueous titrations, the measured potential is often used, and the
  half-neutralization potential (HNP) is determined. The pKa can then be calculated by
  comparison to the HNP of a standard base.



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Workflow for pKa determination by potentiometric titration.

### **UV-Vis Spectrophotometric Titration**

This method is applicable if the protonated and deprotonated forms of the amine or an indicator have distinct UV-Vis absorption spectra.

Materials:



- Anhydrous non-aqueous solvent
- Diisopropylamine
- A series of buffer solutions with known and varying acidity in the chosen solvent
- UV-Vis spectrophotometer
- · Quartz cuvettes

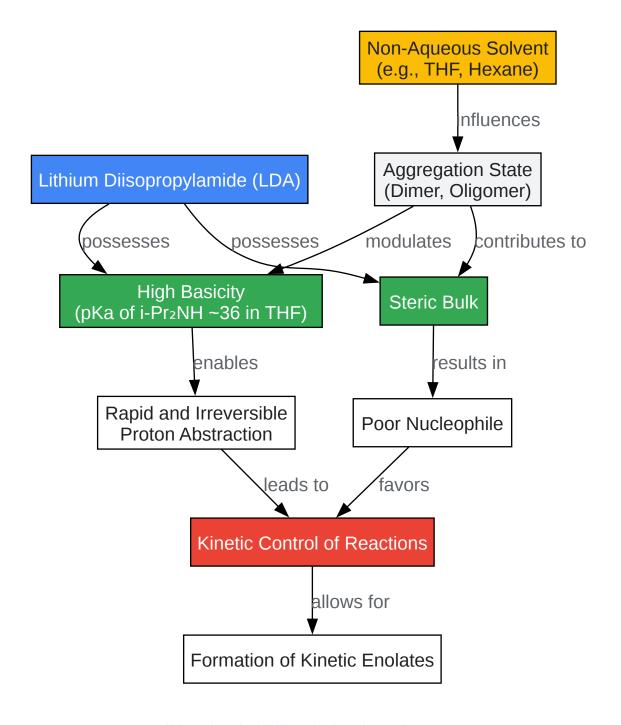
#### Procedure:

- Spectral Acquisition: Record the UV-Vis spectrum of diisopropylamine in its fully protonated and fully deprotonated forms to identify the wavelengths of maximum absorbance (λ\_max) for each species.
- Sample Preparation: Prepare a series of solutions of diisopropylamine in the buffer solutions of varying pH.
- Absorbance Measurement: Measure the absorbance of each solution at the identified  $\lambda_{\text{max}}$  values.
- Data Analysis: Plot the absorbance versus the pH of the buffer solutions. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the amine. Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at each pH.[4][5][6]

## **Logical Relationships in LDA Reactivity**

The utility of LDA in organic synthesis is a direct consequence of its high basicity and steric bulk. These properties are interconnected and are influenced by the solvent, leading to specific reaction outcomes.





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